Cas no 1956321-67-7 (1-Benzylazepan-4-amine hydrochloride)
1-Benzylazepan-4-amine hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 1-Benzylazepan-4-amine hydrochloride
- AX8327455
- 1-Benzylazepan-4-aminehydrochloride
- F31073
- 1-benzylazepan-4-amine;hydrochloride
- 1956321-67-7
- SB80630
-
- Inchi: 1S/C13H20N2.ClH/c14-13-7-4-9-15(10-8-13)11-12-5-2-1-3-6-12;/h1-3,5-6,13H,4,7-11,14H2;1H
- InChI Key: JQSNMDLUDUJICC-UHFFFAOYSA-N
- SMILES: Cl.N1(CC2C=CC=CC=2)CCCC(CC1)N
Computed Properties
- Exact Mass: 240.1393264g/mol
- Monoisotopic Mass: 240.1393264g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 175
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 29.3
1-Benzylazepan-4-amine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM283919-5g |
1-Benzylazepan-4-amine hydrochloride |
1956321-67-7 | 95% | 5g |
$706 | 2021-06-09 | |
| Chemenu | CM283919-10g |
1-Benzylazepan-4-amine hydrochloride |
1956321-67-7 | 95% | 10g |
$1061 | 2021-06-09 | |
| Chemenu | CM283919-5g |
1-Benzylazepan-4-amine hydrochloride |
1956321-67-7 | 95% | 5g |
$*** | 2023-03-31 | |
| Chemenu | CM283919-10g |
1-Benzylazepan-4-amine hydrochloride |
1956321-67-7 | 95% | 10g |
$*** | 2023-03-31 | |
| Alichem | A019141128-5g |
1-Benzylazepan-4-amine hydrochloride |
1956321-67-7 | 95% | 5g |
$1168.48 | 2023-09-02 | |
| Alichem | A019141128-10g |
1-Benzylazepan-4-amine hydrochloride |
1956321-67-7 | 95% | 10g |
$1656.24 | 2023-09-02 | |
| Alichem | A019141128-25g |
1-Benzylazepan-4-amine hydrochloride |
1956321-67-7 | 95% | 25g |
$2787.20 | 2023-09-02 | |
| 1PlusChem | 1P01ED4A-100mg |
1-Benzylazepan-4-amine hydrochloride |
1956321-67-7 | 95% | 100mg |
$87.00 | 2024-06-17 | |
| 1PlusChem | 1P01ED4A-250mg |
1-Benzylazepan-4-amine hydrochloride |
1956321-67-7 | 95% | 250mg |
$134.00 | 2024-06-17 | |
| 1PlusChem | 1P01ED4A-1g |
1-Benzylazepan-4-amine hydrochloride |
1956321-67-7 | 95% | 1g |
$275.00 | 2023-12-19 |
1-Benzylazepan-4-amine hydrochloride Related Literature
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 1-Benzylazepan-4-amine hydrochloride
Research Briefing on 1-Benzylazepan-4-amine hydrochloride (CAS: 1956321-67-7): Recent Advances and Applications
1-Benzylazepan-4-amine hydrochloride (CAS: 1956321-67-7) is a chemically modified azepane derivative that has garnered significant attention in recent medicinal chemistry and drug discovery research. This compound, characterized by its benzyl-substituted azepane core and amine functionality, serves as a versatile scaffold for the development of novel therapeutic agents. Recent studies have explored its potential as a key intermediate in the synthesis of central nervous system (CNS) targeting compounds, particularly in the context of neurological disorders and psychiatric conditions.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility as a precursor in the synthesis of sigma-1 receptor ligands. The research team utilized 1-Benzylazepan-4-amine hydrochloride as a starting material to develop a series of compounds with high affinity for sigma-1 receptors, which are implicated in neuroprotection and cognitive function. The study reported that modifications at the 4-amine position yielded compounds with improved blood-brain barrier penetration and receptor binding specificity.
In parallel research, scientists have investigated the compound's potential in pain management applications. A recent patent application (WO2023056123) describes the use of 1-Benzylazepan-4-amine hydrochloride derivatives as modulators of opioid receptors, with reduced side-effect profiles compared to traditional opioid analgesics. The structural flexibility of the azepane ring allows for precise tuning of receptor subtype selectivity, addressing a critical need in the development of non-addictive pain medications.
From a synthetic chemistry perspective, novel routes for the production of 1-Benzylazepan-4-amine hydrochloride have been developed to improve yield and purity. A 2024 publication in Organic Process Research & Development detailed an optimized catalytic hydrogenation process that reduces byproduct formation while maintaining high enantiomeric purity. This advancement is particularly significant for scaling up production for preclinical and clinical studies.
The compound's physicochemical properties have been extensively characterized in recent structure-activity relationship (SAR) studies. Research indicates that the hydrochloride salt form (1956321-67-7) offers improved solubility and stability compared to the free base, making it more suitable for formulation development. These findings were corroborated by stability studies conducted under various pH and temperature conditions, as reported in the European Journal of Pharmaceutical Sciences.
Emerging applications in radiopharmaceutical development have also been explored. A 2023 study in the Journal of Labelled Compounds and Radiopharmaceuticals described the successful radiolabeling of 1-Benzylazepan-4-amine hydrochloride derivatives with fluorine-18 for positron emission tomography (PET) imaging. This approach enables non-invasive tracking of receptor distribution in neurological disorders, opening new avenues for diagnostic applications.
Safety and toxicological profiling of 1-Benzylazepan-4-amine hydrochloride has progressed significantly. Recent in vitro and in vivo studies have established preliminary safety margins, with particular attention to cardiovascular and CNS effects. While the compound shows favorable initial safety profiles at therapeutic doses, researchers emphasize the need for comprehensive preclinical evaluation before clinical translation.
The compound's potential extends beyond CNS applications. A 2024 study in ACS Chemical Biology reported unexpected activity of 1-Benzylazepan-4-amine hydrochloride derivatives as modulators of protein-protein interactions in cancer pathways. This serendipitous discovery has sparked new research directions in oncology drug development, particularly for difficult-to-treat solid tumors.
In conclusion, 1-Benzylazepan-4-amine hydrochloride (1956321-67-7) represents a promising scaffold with diverse therapeutic applications. Recent advances in synthetic methodologies, structural modifications, and biological evaluations have significantly expanded our understanding of this compound's potential. Ongoing research continues to uncover novel applications, particularly in CNS disorders, pain management, and oncological indications, positioning this molecule as a valuable tool in modern drug discovery pipelines.
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